3-chloro-5-(trifluoromethyl)benzoyl Chloride
Overview
Description
3-chloro-5-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C8H3ClF3O. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as chloroform, toluene, and dichloromethane .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and proteins, suggesting that 3-chloro-5-(trifluoromethyl)benzoyl chloride may have similar targets .
Mode of Action
It’s known that similar compounds can undergo nucleophilic substitution reactions . This suggests that this compound may interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function .
Biochemical Pathways
Based on its potential mode of action, it can be inferred that it may affect pathways involving its target proteins or enzymes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Based on its potential mode of action, it can be inferred that it may alter the structure and function of its target proteins or enzymes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-chloro-5-(trifluoromethyl)benzoyl chloride can be synthesized through various methods. One common method involves the chlorination of 3-chloro-5-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction typically proceeds as follows:
3-chloro-5-(trifluoromethyl)benzoic acid+SOCl2→3-chloro-5-(trifluoromethyl)benzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale chlorination processes using similar reagents but under more controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-(trifluoromethyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-5-(trifluoromethyl)benzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine (TEA) or pyridine.
Hydrolysis: Water or aqueous solutions of bases like sodium hydroxide (NaOH) are used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Scientific Research Applications
3-chloro-5-(trifluoromethyl)benzoyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-5-(trifluoromethyl)benzoyl chloride
- 3-(trifluoromethyl)benzoyl chloride
- 4-(trifluoromethyl)benzoyl chloride
- 2,3,4,5,6-pentafluorobenzoyl chloride
Uniqueness
3-chloro-5-(trifluoromethyl)benzoyl chloride is unique due to the presence of both chloro and trifluoromethyl groups on the benzoyl chloride moiety. This combination imparts distinct reactivity and properties, making it particularly useful in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-4(7(10)14)1-5(3-6)8(11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGKYJRZLOSIDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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